molecular formula C15H17NO4S B2946663 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid CAS No. 2202285-23-0

4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid

Cat. No.: B2946663
CAS No.: 2202285-23-0
M. Wt: 307.36
InChI Key: RHSHGLMOCVKMFS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is a complex organic compound that features a thiomorpholine ring, a cyclopropyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of cyclopropylamine with 2-fluoronitrobenzene in the presence of a solvent like DMF (dimethylformamide) to form an intermediate . This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cycloaddition: It can also undergo cycloaddition reactions with diazo compounds to form pyrazole derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

4-cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSHGLMOCVKMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(SCC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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